molecular formula C19H17ClN2O3 B13211853 Benzyl N-{4-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate

Benzyl N-{4-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate

Cat. No.: B13211853
M. Wt: 356.8 g/mol
InChI Key: WATAYJLLRIIHJB-UHFFFAOYSA-N
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Description

Benzyl N-{4-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate is an organic compound with a complex structure that includes a benzyl group, an oxazole ring, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-{4-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate typically involves multiple steps. One common method involves the reaction of benzyl chloroformate with an appropriate amine to form the carbamate. The oxazole ring can be introduced through cyclization reactions involving suitable precursors. The chloromethyl group is often introduced via chloromethylation reactions using reagents like chloromethyl methyl ether or paraformaldehyde with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-{4-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives with functional groups like carboxylic acids or ketones.

    Reduction: Reduced derivatives with functional groups like alcohols or amines.

    Substitution: Substituted derivatives with various functional groups depending on the nucleophile used.

Scientific Research Applications

Benzyl N-{4-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl N-{4-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved can vary depending on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: A simpler compound with similar functional groups but lacking the oxazole ring.

    Methyl carbamate: Another related compound with a simpler structure.

    Phenyl carbamate: Similar in structure but with a phenyl group instead of the benzyl group.

Uniqueness

Benzyl N-{4-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate is unique due to the presence of the oxazole ring and the chloromethyl group, which confer specific chemical and biological properties that are not found in simpler carbamates. These features make it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C19H17ClN2O3

Molecular Weight

356.8 g/mol

IUPAC Name

benzyl N-[4-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl]carbamate

InChI

InChI=1S/C19H17ClN2O3/c1-13-17(11-20)25-18(21-13)15-7-9-16(10-8-15)22-19(23)24-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,22,23)

InChI Key

WATAYJLLRIIHJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3)CCl

Origin of Product

United States

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